Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate
CAS No.: 2152290-49-6
Cat. No.: VC4398518
Molecular Formula: C12H23NO4
Molecular Weight: 245.319
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2152290-49-6 |
|---|---|
| Molecular Formula | C12H23NO4 |
| Molecular Weight | 245.319 |
| IUPAC Name | tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-7-12(8-14)5-4-6-16-9-12/h14H,4-9H2,1-3H3,(H,13,15) |
| Standard InChI Key | RTISMGYGJSAPIQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1(CCCOC1)CO |
Introduction
Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate is a synthetic organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in pharmaceuticals, agrochemicals, and other fields. This compound is characterized by its molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol .
Synthesis and Preparation
The synthesis of tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate typically involves multi-step reactions. These processes often require controlled conditions, utilizing bases like potassium carbonate and solvents such as dichloromethane to enhance yield and purity. The specific steps may vary depending on the starting materials and desired purity levels.
Applications and Potential Uses
While specific applications of tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate are not extensively documented, carbamates in general are explored for their potential in pharmaceuticals and agrochemicals due to their ability to interact with biological systems. The unique structure of this compound suggests it could be valuable in research related to enzyme modulation or receptor interaction.
Comparison with Similar Compounds
Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate can be compared to other carbamates that share similar structural features but differ in specific functional groups or ring structures.
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Tert-butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate | Oxetane ring instead of oxane | Different reactivity profile due to ring size |
| Tert-butyl N-{[4-(aminomethyl)phenyl]carbamate} | Contains a phenyl ring | Lacks the oxane structure, different biological activity |
| Tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride | Features an aminoethoxy group | Enhanced solubility and reactivity |
Research Findings and Future Directions
Research on tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate is limited, but its structural uniqueness suggests potential for biological interaction. Further studies are needed to explore its mechanism of action and potential therapeutic applications. The compound's ability to modulate enzyme activity or interact with specific receptors could make it a candidate for drug development.
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